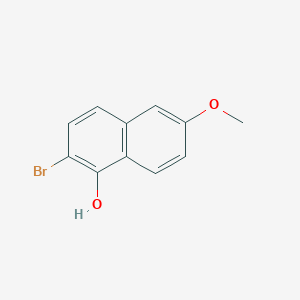

2-Bromo-6-methoxynaphthalen-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H9BrO2 |

|---|---|

Molecular Weight |

253.09 g/mol |

IUPAC Name |

2-bromo-6-methoxynaphthalen-1-ol |

InChI |

InChI=1S/C11H9BrO2/c1-14-8-3-4-9-7(6-8)2-5-10(12)11(9)13/h2-6,13H,1H3 |

InChI Key |

MCLWXXAFCQSEPX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=C(C=C2)Br)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: 2-Bromo-6-methoxynaphthalen-1-ol (CAS 857091-19-1)

The following technical guide details the chemical profile, synthesis, and application of 2-Bromo-6-methoxynaphthalen-1-ol (CAS 857091-19-1).

Executive Summary

2-Bromo-6-methoxynaphthalen-1-ol is a specialized naphthalene building block distinct from common Naproxen precursors. Unlike its non-hydroxylated analog (2-bromo-6-methoxynaphthalene), this compound possesses an orthogonal dual-functionalization handle: a phenolic hydroxyl group at C1 and a bromide at C2. This substitution pattern renders it an essential scaffold for the synthesis of axially chiral biaryls (e.g., Gilvocarcin class antibiotics) and novel antimicrobial agents. Its utility lies in its ability to undergo site-selective metal-catalyzed cross-couplings (Suzuki-Miyaura) and etherifications, facilitating the construction of complex pharmacophores.

Chemical Profile & Identification

| Property | Specification |

| CAS Number | 857091-19-1 |

| IUPAC Name | 2-Bromo-6-methoxynaphthalen-1-ol |

| Molecular Formula | C₁₁H₉BrO₂ |

| Molecular Weight | 253.09 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 84–85 °C |

| Solubility | Soluble in CHCl₃, DMSO, EtOAc; Sparingly soluble in water |

| Key Functional Groups | Phenol (C1), Aryl Bromide (C2), Methyl Ether (C6) |

Synthesis & Production Protocol

The most robust and regioselective synthesis of CAS 857091-19-1 avoids the direct bromination of phenols, which often yields inseparable isomeric mixtures. Instead, a dehydrogenative aromatization strategy starting from 6-methoxy-1-tetralone is employed. This method ensures exclusive C2 bromination.

Core Reaction Scheme

The synthesis proceeds via the formation of a gem-dibromo ketone intermediate, followed by base-mediated elimination and tautomerization.

Figure 1: Regioselective synthesis pathway via aromatization of tetralone derivatives.

Detailed Experimental Protocol

Step 1: Synthesis of 2,2-Dibromo-6-methoxy-1-tetralone

-

Preparation: Dissolve 6-methoxy-1-tetralone (1.0 eq) in chloroform (CHCl₃) [0.5 M concentration].

-

Bromination: Add Bromine (Br₂) (2.1 eq) dropwise over 60 minutes at room temperature.

-

Note: Shield the reaction vessel from light to prevent radical side reactions.

-

-

Reaction: Stir the mixture overnight (12–16 hours) at ambient temperature.

-

Workup: Wash the organic phase with 0.1 M aqueous NaHCO₃ (3x) to neutralize HBr. Dry over anhydrous MgSO₄ and concentrate in vacuo.

-

Output: 2,2-Dibromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one (typically >90% yield).

Step 2: Aromatization to 2-Bromo-6-methoxynaphthalen-1-ol

-

Solvation: Dissolve the crude dibromo intermediate (from Step 1) in Acetonitrile (MeCN) [0.15 M].

-

Elimination: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq) in a single portion.

-

Heating: Heat the mixture to 45 °C and stir for 1 hour under Nitrogen atmosphere.

-

Quench & Isolation: Cool to room temperature. Dilute with EtOAc and wash with 1 M HCl (to remove DBU) followed by brine.

-

Purification: Purify via silica gel flash chromatography (Gradient: Hexanes/EtOAc).

-

Yield: Expect 45–60% isolated yield of the off-white solid.

Analytical Validation (QC)

To ensure the integrity of the synthesized compound, compare analytical data against the following standard values.

| Nucleus | Shift (δ ppm) | Assignment | Multiplicity |

| ¹H NMR | 8.12 | C8-H | Doublet (d) |

| (400 MHz, CDCl₃) | 7.65 | C4-H | Doublet (d) |

| 7.45 | C3-H | Doublet (d) | |

| 7.20 | C5-H | Doublet of Doublets (dd) | |

| 7.12 | C7-H | Doublet (d) | |

| 6.01 | -OH | Singlet (s, broad) | |

| 3.92 | -OCH₃ | Singlet (s) | |

| ¹³C NMR | 157.8 | C6 (C-OMe) | Quaternary |

| 147.2 | C1 (C-OH) | Quaternary | |

| 106.8 | C2 (C-Br) | Quaternary |

Data correlated with literature standards [1, 2].

Applications in Drug Discovery

This compound serves as a "linchpin" intermediate, primarily due to the ortho-bromo-phenol motif which allows for sequential functionalization.

Axially Chiral Biaryls (Gilvocarcin M)

The 2-bromo-1-naphthol core is critical for synthesizing Gilvocarcin class antibiotics. The bromine atom facilitates a Suzuki-Miyaura coupling to install a sterically hindered aryl group, creating an axis of chirality. The adjacent hydroxyl group is often protected (e.g., with TBS or MOM) to direct the stereoselectivity of subsequent glycosylation or cyclization steps.

Pharmacophore Workflow

The following diagram illustrates how CAS 857091-19-1 is utilized to generate diverse bioactive scaffolds.

Figure 2: Divergent synthesis applications in medicinal chemistry.

Safety & Handling

-

Hazards: The compound is an aryl bromide and phenol derivative. It acts as a skin and eye irritant. The synthesis involves Bromine (Br₂) , which is highly corrosive and volatile; all bromination steps must be performed in a functioning fume hood.

-

Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). Phenols are prone to oxidation; protect from light.

-

Disposal: Halogenated organic waste.

References

-

Synthesis and biological evaluation of Argemone mexicana-inspired antimicrobials. Source: Beilstein Journal of Organic Chemistry, 2013, 9, 2660–2668.

-

Studies Toward the Synthesis of Gilvocarcin Natural Products. Source: Dissertation, LMU München, 2021 (Cited in search results).

-

Regioselective Synthesis of 2-Bromo-1-naphthols. Source: Tetrahedron Letters, 2005, 46, 4187–4191.[3][4]

Sources

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. Frontiers | Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms [frontiersin.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

2-Bromo-6-methoxynaphthalen-1-ol molecular weight and formula

An In-depth Technical Guide to 2-Bromo-6-methoxynaphthalene: Synthesis, Properties, and Applications in Drug Development

Introduction: Clarifying the Core Compound

This technical guide focuses on 2-Bromo-6-methoxynaphthalene (CAS No: 5111-65-9), a pivotal intermediate in organic synthesis and pharmaceutical development. While the initial query specified "2-Bromo-6-methoxynaphthalen-1-ol," the vast body of scientific literature, commercial availability, and industrial application points to 2-Bromo-6-methoxynaphthalene as the compound of significant interest to researchers and drug development professionals. This guide, therefore, addresses the properties and applications of this key molecule, assuming it to be the intended subject of inquiry.

2-Bromo-6-methoxynaphthalene serves as a critical building block, most notably in the synthesis of widely used non-steroidal anti-inflammatory drugs (NSAIDs) such as Naproxen and Nabumetone.[1][2][3] Its naphthalene core, substituted with a methoxy group and a bromine atom, provides a unique electronic and structural framework that is leveraged for precise chemical transformations. The methoxy group influences the reactivity of the aromatic system, while the bromine atom offers a versatile handle for cross-coupling reactions and other functionalizations.[4] This guide provides an in-depth exploration of its synthesis, physicochemical characteristics, and core applications, offering field-proven insights for its effective utilization in a research and development setting.

Physicochemical Properties and Specifications

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and formulation. 2-Bromo-6-methoxynaphthalene is typically a white to light beige crystalline powder.[5][6] Key quantitative data are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₉BrO | [5][7][8][9][10] |

| Molecular Weight | 237.09 g/mol | [8][11] |

| CAS Number | 5111-65-9 | [5][7][10] |

| Melting Point | 105-111 °C | [9][10] |

| Appearance | White to light beige powder/crystal | [5][6][10] |

| Solubility | Insoluble in water; Soluble in DMSO | [4][6][9] |

| Purity | Typically >97% (GC) | [10] |

| InChI Key | AYFJBMBVXWNYLT-UHFFFAOYSA-N | [5][10] |

| SMILES | COc1ccc2cc(Br)ccc2c1 | [5][10] |

Synthesis and Mechanistic Insights

The preparation of 2-Bromo-6-methoxynaphthalene is a well-documented process, with various methodologies developed to optimize yield, purity, and environmental safety. The choice of synthetic route often depends on the scale of production, available starting materials, and regulatory considerations.

Common Synthetic Pathways

Two primary strategies dominate the synthesis of this compound:

-

Bromination of 2-Methoxynaphthalene: This is a direct approach involving the electrophilic aromatic substitution of 2-methoxynaphthalene. The methoxy group is an activating, ortho-, para-directing group. However, direct bromination can lead to a mixture of isomers, including the undesired 1-bromo and dibrominated products.[12] Controlling reaction conditions (temperature, solvent, and brominating agent) is crucial for achieving high regioselectivity for the desired 6-bromo isomer.[12]

-

Methylation of 6-Bromo-2-naphthol: This is often the preferred industrial route due to higher regioselectivity.[1] The synthesis starts from β-naphthol, which undergoes bromination to form 1,6-dibromo-2-naphthol, followed by a reduction to yield 6-bromo-2-naphthol.[13] The final step is the methylation of the hydroxyl group.

Causality in Reagent Selection for Methylation

The choice of methylating agent for the conversion of 6-bromo-2-naphthol to 2-bromo-6-methoxynaphthalene is a critical decision driven by efficacy, safety, and environmental impact.

-

Traditional Reagents: Dimethyl sulfate and methyl halides (e.g., methyl iodide) have been historically used.[1] However, these reagents pose significant toxicological and carcinogenic risks due to their high volatility and ability to non-selectively methylate biological macromolecules.[1]

-

Greener Alternatives: Growing environmental and safety concerns have spurred the adoption of more benign reagents. Dimethyl carbonate (DMC) has emerged as an excellent eco-friendly alternative.[1] When used with a catalyst like potassium carbonate, DMC methylates the naphthol, producing only carbon dioxide and methanol as byproducts, which are easily removed from the reaction medium.[1] This approach avoids the handling of highly toxic reagents, making the process inherently safer and more sustainable.

Caption: Eco-friendly synthesis via methylation of 6-bromo-2-naphthol.

Key Applications in Drug Development

The primary utility of 2-Bromo-6-methoxynaphthalene is its role as a precursor in pharmaceutical manufacturing.[2] Its structure is ideally suited for building the core of several important drugs.

Precursor to Naproxen and Nabumetone

2-Bromo-6-methoxynaphthalene is an essential intermediate in the synthesis of Naproxen and Nabumetone.[1][2][3] For instance, it can be used in a Heck reaction to synthesize nabumetone [4-(6-methoxy-2-naphthalenyl)-2-butanone].[14] These drugs are mainstays in the management of pain and inflammation associated with arthritis and other conditions. The synthesis of these active pharmaceutical ingredients (APIs) from 2-bromo-6-methoxynaphthalene highlights its industrial importance.

Caption: Role as a key intermediate in NSAID synthesis.

Beyond NSAIDs, the versatile naphthalene scaffold makes it a valuable precursor for developing materials used in organic light-emitting diodes (OLEDs) and specialty polymers.[2]

Experimental Protocol: Synthesis via Bromination of 2-Methoxynaphthalene

This protocol describes a laboratory-scale synthesis adapted from literature procedures, emphasizing control over regioselectivity.[12] This process must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

2-Methoxynaphthalene

-

Bromine

-

Glacial Acetic Acid

-

Iron powder (for quenching)

-

Dichloromethane (DCM)

-

5% Sodium Hydroxide solution

-

Water

-

Anhydrous Magnesium Sulfate

-

Isobutanol (for recrystallization)

Equipment:

-

Three-necked round-bottom flask with magnetic stirrer

-

Addition funnel

-

Thermometer

-

Heating mantle with temperature control

-

Filtration apparatus (Büchner funnel)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In the three-necked flask, suspend 39.25 g of 2-methoxynaphthalene in 125 mL of glacial acetic acid. Begin stirring and gently heat the suspension to 30°C.

-

Bromine Addition: Prepare a solution of 81 g of bromine in 25 mL of glacial acetic acid and place it in the addition funnel. Add this solution dropwise to the stirred suspension over approximately 35-40 minutes.

-

Temperature Control (Critical Step): During the addition, carefully maintain the reaction temperature between 40-45°C.[12] This temperature range is crucial for favoring the desired 6-bromo isomer and preventing the excessive evolution of hydrobromic acid gas.

-

Reaction Completion: After completing the addition, continue stirring the mixture at 45°C for an additional 1.5 hours to ensure the reaction goes to completion.

-

Quenching: To remove any unreacted bromine and undesired byproducts like 1,6-dibromo-2-methoxynaphthalene, slowly add 14 g of iron powder in small portions over 1.5 hours. Use a cold water bath to manage any exotherm.

-

Work-up: Once the reaction is complete (monitored by TLC), dilute the mixture with 500 mL of water. Filter the resulting precipitate and wash thoroughly with water.

-

Extraction: Dissolve the crude solid in dichloromethane. Wash the organic layer with a 5% NaOH solution to remove acidic impurities, followed by a water wash.

-

Drying and Concentration: Dry the dichloromethane layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Purification: Recrystallize the resulting crude solid from isobutanol to yield pure 2-bromo-6-methoxynaphthalene.[12] The purified product should have a melting point in the range of 105-106°C.[12]

Safety, Handling, and Storage

2-Bromo-6-methoxynaphthalene is classified as a hazardous substance and requires careful handling.

-

Hazards: It is harmful if swallowed (Acute Toxicity, Oral, Category 4), causes skin irritation, and serious eye irritation.[7][9] It may also cause respiratory irritation.[7]

-

Personal Protective Equipment (PPE): Always handle this chemical wearing appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[9] If dust formation is likely, a NIOSH-approved respirator is recommended.

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood.[7][9] Avoid contact with skin, eyes, and clothing. Prevent dust formation and inhalation.[7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] Keep away from incompatible materials such as strong bases and oxidizing agents.[7]

Conclusion

2-Bromo-6-methoxynaphthalene is a high-purity organic compound with indispensable value in modern synthetic chemistry. Its primary role as a key intermediate in the production of major anti-inflammatory drugs like Naproxen and Nabumetone solidifies its importance in the pharmaceutical industry. The evolution of its synthesis from using hazardous traditional reagents to more environmentally benign methods like dimethyl carbonate reflects a commitment to greener chemistry principles. For researchers and drug development professionals, a comprehensive understanding of its properties, synthesis, and handling is essential for leveraging its full potential in creating novel therapeutics and advanced materials.

References

-

A Practical Synthesis of 2-Bromo-6-methoxynaphthalene. (2010, February 3). Taylor & Francis Online. Retrieved from [Link]

-

2-BROMO-6-METHOXYNAPHTHALENE. Inxight Drugs. Retrieved from [Link]

-

Synthesis of 2-methoxy-6-bromo-naphthalene. PrepChem.com. Retrieved from [Link]

- Process for the manufacture of 2-bromo-6-methoxynaphthalene. (1998). Google Patents.

-

2-Bromo-6-methoxynaphthalene. PubChem. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. nbinno.com [nbinno.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 2-Bromo-6-methoxynaphthalene | CymitQuimica [cymitquimica.com]

- 6. 2-Bromo-6-methoxynaphthalene | 5111-65-9 [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. 2-BROMO-6-METHOXYNAPHTHALENE [drugs.ncats.io]

- 9. fishersci.ie [fishersci.ie]

- 10. 190560050 [thermofisher.com]

- 11. 2-Bromo-6-methoxynaphthalene | C11H9BrO | CID 78786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. prepchem.com [prepchem.com]

- 13. WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene - Google Patents [patents.google.com]

- 14. 2-Bromo-6-methoxynaphthalene | 5-HT Receptor | TargetMol [targetmol.com]

Axially Chiral Biaryl Synthesis Precursors: A Strategic Guide to Scaffold Construction

Topic: Axially Chiral Biaryl Synthesis Precursors Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Axis as a Design Element

In modern drug discovery, the biaryl axis is not merely a structural linker but a stereogenic element capable of locking pharmacophores in precise 3D orientations. For the synthetic chemist, the challenge lies not just in forming the aryl-aryl bond, but in controlling the rotation around it.

This guide analyzes the precursors required for the synthesis of axially chiral biaryls. We move beyond simple "starting materials" to categorize precursors based on their kinetic stability and the mechanistic strategy required to induce atroposelectivity.

The Precursor Landscape: Classification by Kinetic Stability

Selecting the correct precursor is a function of the target's rotational barrier (

Class A: The "Free-Rotation" Precursors (Cross-Coupling Partners)

-

Target: De novo construction of the axis.

-

Mechanism: Catalytic Asymmetric Cross-Coupling (Suzuki-Miyaura, Negishi).

-

Precursor Nature: Achiral, separate aryl fragments (e.g., aryl halides + aryl boronates).

-

Key Challenge: The catalyst must induce chirality during the bond formation event, overcoming the low barrier of the initial intermediate.

Class B: The "Labile" Precursors (Dynamic Kinetic Resolution - DKR)

-

Target: Locking a pre-existing, unstable axis.

-

Mechanism: DKR via chemical modification (e.g., lactone opening, peptide catalysis).

-

Precursor Nature: Racemic biaryls with low rotational barriers (

kcal/mol). They racemize rapidly at ambient temperature. -

Key Challenge: The reaction rate of one enantiomer (

) must significantly exceed the other (

Class C: The "Prochiral" Precursors (Desymmetrization)

-

Target: Breaking symmetry in a pre-formed achiral biaryl.

-

Mechanism: C-H activation or functional group modification.[1]

-

Precursor Nature: Achiral, symmetric biaryls (e.g., 2-arylresorcinols) or bridged biaryls.

-

Key Challenge: Site-selective functionalization that destroys the plane of symmetry.

Strategic Selection Logic

The following decision tree illustrates the selection of the synthesis strategy based on the precursor structure and target stability.

Caption: Decision logic for selecting the synthesis strategy based on precursor stability and structure.

Deep Dive: Class A Precursors (Asymmetric Suzuki-Miyaura)

The most versatile approach for drug discovery is the Atroposelective Suzuki-Miyaura Coupling . Success depends heavily on the steric bulk of the precursors and the specific ligand employed.

Precursor Design Requirements

To generate a stable axis (

-

Electrophile (Ar-X): Typically an aryl bromide or iodide with an ortho-substituent (e.g., -Me, -OMe, -Cl, -NO2).

-

Note: Aryl chlorides are viable but often require more active precatalysts (e.g., Buchwald G3/G4).

-

-

Nucleophile (Ar-B): Aryl boronic acids or esters (MIDA boronates, pinacol esters).

-

Critical Factor:[2] The nucleophile often bears the bulkier ortho-groups (e.g., naphthyl, phenanthryl) to force the "out-of-plane" geometry in the transmetalation transition state.

-

Comparative Ligand Performance

The choice of ligand dictates the "chiral pocket" that enforces atroposelectivity.

| Ligand Class | Representative Ligand | Best For... | Mechanism of Induction |

| Chiral Phosphines | BINAP , SegPhos | Naphthyl-Naphthyl couplings | |

| P-Chiral Monophosphines | Et-AntPhos , TangPhos | Sterically demanding ortho-substituted biaryls | Rigid bicyclic frameworks create a deep chiral groove. |

| Chiral NHCs | IBiox derivatives | Tri-ortho-substituted biaryls | High electron donation facilitates oxidative addition of hindered substrates. |

| Buchwald-Type | KenPhos | Amide-containing biaryls | Hydrogen bonding interactions (secondary coordination sphere). |

Protocol: Atroposelective Synthesis via Et-AntPhos

This protocol utilizes a P-chiral ligand known for high enantioselectivity in constructing tetra-ortho-substituted biaryls.

Reaction:

Reagents:

-

Precursor 1: 1-Bromo-2-methylnaphthalene (1.0 equiv)

-

Precursor 2: 2-Methoxy-1-naphthylboronic acid (1.5 equiv)

-

Catalyst:

(2.5 mol%) -

Ligand: (R)-Et-AntPhos (6.0 mol%)

-

Base:

(3.0 equiv) -

Solvent: Toluene/Water (9:1 v/v)

Step-by-Step Methodology:

-

Glovebox Assembly: In a nitrogen-filled glovebox, charge a dry reaction vial with

(23 mg, 0.025 mmol) and (R)-Et-AntPhos (22 mg, 0.06 mmol). Add 2.0 mL of anhydrous toluene. Stir at RT for 15 mins to form the active catalyst complex (solution turns from dark purple to orange/red). -

Substrate Addition: Add the aryl bromide (1.0 mmol), boronic acid (1.5 mmol), and finely ground anhydrous

(636 mg, 3.0 mmol). -

Solvent & Seal: Add the remaining toluene (2.5 mL) and degassed water (0.5 mL). Seal the vial with a Teflon-lined cap.

-

Reaction: Remove from glovebox and stir vigorously (1000 rpm) at 60°C for 24 hours. The biphasic system requires efficient mixing.

-

Workup: Cool to RT. Dilute with ethyl acetate (10 mL) and filter through a pad of Celite. Wash the organic layer with brine, dry over

, and concentrate. -

Purification: Purify via flash column chromatography (Hexanes/EtOAc).

-

Validation: Determine enantiomeric excess (ee) using chiral HPLC (e.g., Chiralpak AD-H column).

Deep Dive: Class B Precursors (Dynamic Kinetic Resolution)

When the target biaryl has a low rotational barrier, it cannot be synthesized directly in enantiopure form. Instead, we use a "Bridge-to-Axis" strategy.

Precursor Structure: The "Lactone" Concept

The most famous precursors here are Bringmann's Lactones .

-

Structure: A biaryl system bridged by an ester (lactone) linkage.[3]

-

Property: The 7-membered lactone ring lowers the rotational barrier of the biaryl axis, allowing the compound to rapidly racemize (interconvert between

and -

Transformation: Nucleophilic ring opening (e.g., with a chiral amine or alcohol) breaks the bridge. The resulting open biaryl has a higher rotational barrier, "freezing" the chirality.

Mechanistic Workflow (DKR)

Caption: Dynamic Kinetic Resolution (DKR) mechanism. The catalyst selectively reacts with one equilibrating enantiomer faster than the other.

References

-

Bringmann, G., et al. (2005). Atroposelective Synthesis of Axially Chiral Biaryl Compounds. Angewandte Chemie International Edition. Link

-

Wencel-Delord, J., et al. (2015). Recent advances and new concepts for the synthesis of axially stereoenriched biaryls.[4][5][6][7] Chemical Society Reviews. Link

-

Tang, W., & Zhang, X. (2010). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews. Link

-

Yu, C., et al. (2016).[8][9][10] Dynamic Kinetic Resolution of Biaryl Lactones via a Chiral Bifunctional Amine Thiourea-Catalyzed Highly Atropo-enantioselective Transesterification.[3][8][9][10] Journal of the American Chemical Society.[3][8] Link

-

Bermejo, A., et al. (2005). Atroposelective Synthesis of Axially Chiral Biaryls. Journal of the American Chemical Society.[3][8] Link

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Atroposelective synthesis of axially chiral biaryl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 8. Dynamic Kinetic Resolution of Biaryl Lactones via a Chiral Bifunctional Amine Thiourea-Catalyzed Highly Atropo-enantioselective Transesterification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. experts.arizona.edu [experts.arizona.edu]

- 10. semanticscholar.org [semanticscholar.org]

Strategic Sourcing & Technical Profile: 2-Bromo-6-methoxynaphthalen-1-ol

CAS: 857091-19-1 | Structure: 1-Hydroxy-2-bromo-6-methoxynaphthalene

Part 1: Executive Technical Summary

2-Bromo-6-methoxynaphthalen-1-ol is a specialized, high-value organobromine scaffold used primarily in the total synthesis of complex natural products, such as Gilvocarcin V and Chrysomycin antibiotics.

Critical Distinction: Researchers must not confuse this compound with 2-Bromo-6-methoxynaphthalene (CAS 5111-65-9), the high-volume intermediate used in Naproxen manufacturing. The presence of the C1-hydroxyl group in the target molecule (CAS 857091-19-1) dramatically alters its reactivity, stability, and price point. While the Naproxen intermediate is a commodity chemical (~

Core Applications

-

Total Synthesis: Precursor for C-glycoside antibiotics (Gilvocarcins) via palladium-catalyzed cross-coupling.

-

Ligand Design: The 1-OH group provides a handle for O-alkylation or chelation, enabling the construction of axially chiral biaryl ligands.

-

Fluorescent Probes: The electron-rich naphthalene core serves as a rigid fluorophore platform.

Part 2: Technical Specifications & Synthesis

Chemical Identity

| Attribute | Specification |

| IUPAC Name | 2-Bromo-6-methoxynaphthalen-1-ol |

| CAS Number | 857091-19-1 |

| Molecular Formula | C₁₁H₉BrO₂ |

| Molecular Weight | 253.09 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 84–86 °C |

| Solubility | Soluble in DCM, CHCl₃, DMSO; sparingly soluble in water.[1][2][3] |

| Stability | Sensitive to oxidation; store under inert atmosphere at -20°C. |

Validated Synthesis Pathway

The most robust synthetic route involves the aromatization of a tetralone precursor. This method avoids the regioselectivity issues often encountered when brominating electron-rich naphthalenes directly.

Caption: Figure 1. Regioselective synthesis of 2-Bromo-6-methoxynaphthalen-1-ol via tetralone aromatization.

Part 3: Market Analysis - Suppliers & Price[2]

Due to its niche application, this compound is not stocked by general bulk suppliers. It is typically found in the catalogs of specialized medicinal chemistry vendors.

Pricing Tier Analysis

The price disparity between the target molecule and its non-hydroxylated analog is significant.

| Compound | CAS | Grade | Approx. Price (USD) | Availability |

| 2-Bromo-6-methoxynaphthalen-1-ol | 857091-19-1 | Research (97%) | $150 - $300 / 1g | Lead time: 2-4 weeks |

| 2-Bromo-6-methoxynaphthalene | 5111-65-9 | Industrial (98%) | $30 / 100g | Immediate Stock |

Verified Suppliers (Research Scale)

-

BLD Pharm: Catalog #BD00964130.[4] Reliable source for gram-scale quantities.

-

ChemScene: Specializes in heterocyclic building blocks.

-

ChemPUR: European distribution.

-

Custom Synthesis: For >50g orders, contract manufacturing is recommended due to the high markup on catalog prices.

Procurement Decision Logic

Use the following workflow to determine the optimal sourcing strategy based on your project phase.

Caption: Figure 2. Sourcing decision tree balancing cost, speed, and internal capabilities.

Part 4: Experimental Protocols (Self-Validating)

In-House Synthesis Protocol

If commercial lead times are prohibitive, the compound can be synthesized in 2 days.

Step 1: Bromination

-

Dissolve 6-methoxy-1-tetralone (7.6 g, 43 mmol) in CHCl₃ (40 mL).

-

Add Bromine (4.67 mL, 91 mmol) in CHCl₃ (20 mL) dropwise over 1 hour.

-

Critical Control: Shield reaction from light to prevent radical side reactions. Stir overnight at RT.

-

Wash with 0.1 M NaHCO₃, dry over MgSO₄, and evaporate. Yields intermediate 3 (approx. 93%).[3]

Step 2: Aromatization (The "DBU Method")

-

Dissolve intermediate 3 (13 g) in Acetonitrile (270 mL).

-

Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (8.9 mL, 60 mmol).

-

Heat to 45 °C for 1 hour under N₂.

-

Quench: Add 1 M HCl (200 mL). Extract with DCM.[3]

-

Purification: Column chromatography (1:1 Hexane/Ethyl Acetate).

-

Expected Yield: ~67%.

Quality Verification (NMR)

Upon receipt of the compound (purchased or synthesized), validate identity using these diagnostic ¹H NMR signals (CDCl₃, 400 MHz).

| Signal (δ ppm) | Multiplicity | Assignment | Diagnostic Value |

| 8.12 | Doublet (d) | H-8 (Peri-proton) | Deshielded by C1-OH; confirms naphthalene ring. |

| 7.45 | Doublet (d) | H-3 | Confirms C2-Br substitution pattern. |

| 5.98 | Singlet (s) | -OH | Critical: Distinguishes from Naproxen intermediate. |

| 3.92 | Singlet (s) | -OCH₃ | Confirms methoxy group integrity. |

Impurity Watch:

-

Tetralone starting material: Look for aliphatic multiplets at 2.0–3.0 ppm.

-

Oxidation products: Naphthoquinones may appear as yellow/red contaminants; check for carbonyl peaks >180 ppm in ¹³C NMR.

References

-

Beilstein Journals. Synthesis and biological evaluation of Argemone mexicana-inspired antimicrobials. (Detailed synthesis protocol using DBU).

-

Semantic Scholar. Ring-Expansion of 1-Indanones to 2-Halo-1-naphthols as an Entry Point to Gilvocarcin Natural Products. (Alternative synthesis and spectral data).

-

BLD Pharm. Product Catalog: 2-Bromo-6-methoxynaphthalen-1-ol (CAS 857091-19-1).[4][5][6][7]

-

PubChem. Compound Summary: 2-Bromo-6-methoxynaphthalene (Contrast Compound).

Sources

- 1. China Cas# Factory, Cas# Supplier [chinatnj.com]

- 2. All Fine Chemicals - Wuhan Fortuna Chemical Co., Ltd. [fortunachem.com]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. 54828-63-6|6-Bromo-1-methoxynaphthalene|BLD Pharm [bldpharm.com]

- 5. 5111-34-2|1-Bromo-3-methoxynaphthalene|BLD Pharm [bldpharm.com]

- 6. 3401-47-6|1-Bromo-2-methoxynaphthalene|BLD Pharm [bldpharm.com]

- 7. 83710-61-6|1-Bromo-7-methoxynaphthalene|BLD Pharm [bldpharm.com]

Methodological & Application

Application Notes and Protocols: Oxidative Coupling of 2-Bromo-6-methoxynaphthalen-1-ol

Introduction: Forging Complexity from Naphthols

The construction of biaryl scaffolds represents a cornerstone of modern organic synthesis, with profound implications for drug development, materials science, and asymmetric catalysis.[1] Among these, the 1,1'-binaphthyl framework is a "privileged" structure, most famously embodied by BINOL (1,1'-bi-2-naphthol) and its derivatives like BINAP.[2][3][4] These molecules possess axial chirality, which allows them to serve as highly effective ligands in transition-metal-catalyzed reactions that produce enantiomerically pure active pharmaceutical ingredients (APIs).[3]

Oxidative coupling is a powerful and atom-economical strategy for directly forging the C-C bond that unites two naphthol units.[5][6][7] This approach avoids the need for pre-functionalization often required in traditional cross-coupling reactions, proceeding through the generation of reactive phenoxy radical intermediates.[7][8]

This document provides a detailed guide to the oxidative coupling of a functionally rich substrate, 2-Bromo-6-methoxynaphthalen-1-ol . The presence of the methoxy and bromo substituents on the naphthalene core provides valuable synthetic handles for downstream modifications, enabling the rapid generation of diverse molecular architectures for screening and development.[9][10][11] We will explore the mechanistic underpinnings of this transformation, compare various catalytic systems, and provide a detailed experimental protocol for its successful implementation in a research setting.

Part 1: Mechanistic Insights into Phenolic Coupling

The oxidative coupling of phenols and naphthols is typically facilitated by a one-electron oxidant, often a transition metal catalyst.[6][12] The reaction mechanism can be dissected into several key steps, which are governed by the choice of catalyst, solvent, and oxidant. While several pathways are possible, the radical-nucleophile mechanism is widely considered to be a common and plausible route.[5][13]

The Catalytic Cycle:

-

Coordination: The cycle begins with the coordination of the naphthol substrate to the metal center (e.g., Fe(III)). This inner-sphere interaction is crucial for facilitating the subsequent electron transfer.[6]

-

Oxidation (Electron Transfer): The coordinated naphthol undergoes a one-electron oxidation to form a naphthoxy radical. The metal catalyst is concomitantly reduced (e.g., Fe(III) to Fe(II)). The stability and resonance forms of this radical intermediate dictate the subsequent regioselectivity of the coupling.[8]

-

C-C Bond Formation: The generated electrophilic radical intermediate is attacked by a second, neutral (and nucleophilic) naphthol molecule. This radical-nucleophile addition is generally favored over a radical-radical coupling, which would require a higher concentration of transient radical species.[6][8]

-

Rearomatization: The resulting intermediate undergoes tautomerization and loses a proton to regenerate the aromatic system, yielding the binaphthol product.

-

Catalyst Regeneration: The reduced metal center is re-oxidized by a terminal oxidant (e.g., molecular oxygen, TBHP) to its initial active state, closing the catalytic cycle.[14]

Caption: A generalized catalytic cycle for metal-catalyzed oxidative coupling.

Part 2: Catalyst Selection and Protocol Development

The choice of catalyst is paramount for achieving high yield and selectivity in the oxidative coupling of 2-Bromo-6-methoxynaphthalen-1-ol. Earth-abundant metals like iron and copper are attractive choices due to their low cost and well-established reactivity.[13][15] Vanadium complexes are also highly effective, particularly for achieving high enantioselectivity in asymmetric variants, though they can exhibit lower catalytic activity.[12]

Comparative Overview of Catalyst Systems

| Catalyst System | Typical Reagents | Terminal Oxidant | Solvent | Advantages & Considerations |

| Iron-Based | FeCl₃, Fe(acac)₃, Fe(ClO₄)₂[2] | Air (O₂), TBHP[13] | Dichloromethane (DCM), Toluene, DCE | Earth-abundant, low cost, high efficiency. The reaction can be sensitive to ligand choice for selectivity.[13][14] |

| Copper-Based | CuCl, Cu(OH)Cl·TMEDA[15] | Air (O₂) | Methanol, DCM | Excellent for aerobic coupling; widely used in asymmetric synthesis with chiral diamine or bisoxazoline ligands.[15][16] |

| Vanadium-Based | VO(acac)₂, Chiral Vanadium(V) Complexes | Air (O₂) | Toluene, Chlorobenzene | Can provide high enantioselectivity but often requires longer reaction times or acid additives to improve activity.[12] |

Detailed Experimental Protocol: Iron-Catalyzed Aerobic Coupling

This protocol provides a robust starting point for the homo-coupling of 2-Bromo-6-methoxynaphthalen-1-ol using a simple and cost-effective iron catalyst under an air atmosphere.

Materials and Reagents:

-

2-Bromo-6-methoxynaphthalen-1-ol (1.0 equiv)

-

Iron(III) chloride (FeCl₃, 0.1 equiv, 10 mol%)

-

Dichloromethane (DCM), anhydrous

-

Methanol (for workup)

-

Silica gel (for chromatography)

-

Ethyl acetate and Hexanes (for chromatography)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (optional, for elevated temperatures)

-

TLC plates (silica gel on aluminum)

-

Rotary evaporator

-

Glassware for liquid-liquid extraction and column chromatography

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask containing a magnetic stir bar, add 2-Bromo-6-methoxynaphthalen-1-ol (e.g., 253 mg, 1.0 mmol).

-

Solvent and Catalyst Addition: Dissolve the starting material in anhydrous dichloromethane (10 mL). To this stirred solution, add iron(III) chloride (16.2 mg, 0.1 mmol).

-

Reaction Execution: Leave the flask open to the air (or attach a balloon filled with air) and stir vigorously at room temperature. The solution will typically darken in color.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Prepare a sample by taking a small aliquot, quenching it with a drop of methanol, and spotting it on a TLC plate. A typical eluent system is 20-30% ethyl acetate in hexanes. The product spot should be less polar (higher Rf) than the starting naphthol.

-

Work-up: Once the starting material is consumed (typically 12-24 hours), quench the reaction by adding 10 mL of methanol and stir for 10 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Dilute with an additional 20 mL of DCM and wash sequentially with 20 mL of saturated NaHCO₃ solution and 20 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the desired binaphthol product.

Safety Precautions:

-

Perform all operations in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Dichloromethane is a volatile and potentially hazardous solvent. Handle with care.

Part 3: Experimental Workflow and Troubleshooting

A successful synthesis requires careful execution and the ability to diagnose and resolve common experimental issues.

Caption: A typical workflow for the synthesis and isolation of the product.

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| No Reaction or Low Conversion | 1. Inactive catalyst. 2. Insufficient oxidant (air exposure). 3. Steric hindrance from the ortho-bromo group. | 1. Use fresh, anhydrous FeCl₃. 2. Ensure vigorous stirring for good air mixing; consider bubbling dry air through the solution. 3. Try a different catalyst system (e.g., CuCl/TMEDA). Increase reaction temperature. |

| Formation of Multiple Products | 1. Over-oxidation to quinone-type byproducts. 2. Competing C-O coupling pathway. | 1. Avoid excessive reaction times. Monitor carefully by TLC and quench upon completion. 2. Change the solvent. Less polar solvents may disfavor C-O bond formation. |

| Difficult Purification | 1. Product has similar polarity to a byproduct. 2. Streaking on the silica gel column. | 1. Optimize the eluent system for chromatography; try different solvent mixtures (e.g., DCM/Methanol or Toluene/Acetone). 2. Add a small amount of a chelating agent (like triethylamine) to the eluent to deactivate the silica. |

Part 4: Applications and Significance

The successful synthesis of the 6,6'-dimethoxy-2,2'-dibromo-1,1'-binaphthyl-x,x'-diol product (exact linkage depends on regioselectivity) opens a gateway to a vast chemical space relevant to drug discovery and materials science.

-

Asymmetric Catalysis: The resulting binaphthol is a direct precursor to chiral ligands. The diol can be converted to the corresponding bis(triflate) and then subjected to phosphination to create BINAP-type ligands.[17] These ligands are instrumental in developing catalysts for asymmetric hydrogenations, isomerizations, and other C-C bond-forming reactions that are critical for producing single-enantiomer drugs.[3]

-

Drug Development: The binaphthyl scaffold is present in numerous biologically active compounds.[18] The bromo and methoxy groups of the synthesized product are not merely passive substituents; they are key functional handles for diversification.

-

Suzuki and Heck Couplings: The C-Br bonds can be readily functionalized using palladium-catalyzed cross-coupling reactions to introduce new aryl, alkyl, or vinyl groups.[19][20]

-

Demethylation: The methoxy groups can be cleaved to reveal free phenols, providing new points for derivatization or altering the molecule's hydrogen-bonding capabilities and solubility.

-

By leveraging these subsequent transformations, researchers can rapidly generate a library of complex, chiral molecules from a single oxidative coupling reaction, accelerating the discovery of new therapeutic agents and advanced materials.

References

-

Advances in Exploring Mechanisms of Oxidative Phenolic Coupling Reactions. (2024). ChemCatChem. [Link]

-

Oxidative coupling of phenols - Wikipedia. (n.d.). Wikipedia. [Link]

-

Oxidative coupling of phenols - Grokipedia. (n.d.). Grokipedia. [Link]

-

Nakajima, M., et al. (1999). Enantioselective Synthesis of Binaphthol Derivatives by Oxidative Coupling of Naphthol Derivatives Catalyzed by Chiral Diamine·Copper Complexes. The Journal of Organic Chemistry. [Link]

-

Wu, J., & Kozlowski, M. C. (n.d.). Catalytic Oxidative Coupling of Phenols and Related Compounds. Comprehensive Organic Synthesis II. [Link]

-

Takizawa, S., et al. (2008). Chiral dinuclear vanadium( v ) catalysts for oxidative coupling of 2-naphthols. Chemical Communications. [Link]

-

Mondal, S., et al. (2023). Fe(III)-Catalyzed Highly Efficient Oxidative Cross-Coupling of 2-Naphthols and 2,6-Dihydroxynaphthalene with Furans. Organic Letters. [Link]

-

White, M. C., et al. (2014). Selective Oxidative Homo- and Cross-Coupling of Phenols with Aerobic Catalysts. Journal of the American Chemical Society. [Link]

-

Wang, Y., et al. (2020). Enantioselective Iron/Bisquinolyldiamine Ligand-Catalyzed Oxidative Coupling Reaction of 2-Naphthols. Molecules. [Link]

-

Nakajima, M., et al. (1999). Enantioselective synthesis of binaphthol derivatives by oxidative coupling of naphthol derivatives catalyzed by chiral diamine-copper complexes. Semantic Scholar. [Link]

-

Ma, D., et al. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Angewandte Chemie. [Link]

-

Barbero, M., et al. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Reactions. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Power of BINAP Ligands in Pharmaceutical Synthesis. Pharma-intermediate.com. [Link]

-

Aleve (Section 3.9), is a coupling reaction of 2-bromo-6-methoxynaphthalene to form 2. (2021). Chegg. [Link]

-

Synthesis and Functions of Binaphthyl Derivatives with Comprehensive Introduction of Phenylethynyl Groups. (n.d.). ChemRxiv. [Link]

-

Hien, N., et al. (2024). SYNTHESIS AND STRUCTURES OF SOME BINAPHTHYL DERIVATIVES VIA SUZUKI CROSS COUPLING REACTION. Vietnam Journal of Chemistry. [Link]

-

(s)-(−)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (binap). (n.d.). Organic Syntheses. [Link]

-

Ullmann reaction - Wikipedia. (n.d.). Wikipedia. [Link]

-

Bríza, T., et al. (2005). Chromophoric binaphthyl derivatives. Organic Letters. [Link]

-

Zhang, X., et al. (1999). Synthesis of a Novel Chiral Binaphthyl Phospholane and Its Application in the Highly Enantioselective Hydrogenation of Enamides. Organic Chemistry Portal. [Link]

-

Ullmann Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

-

Nonconventional driving force for selective oxidative C–C coupling reaction due to concurrent and curious formation of Ag0. (2021). Nature. [Link]

-

Naphthyl substituted antimicrobial drugs. (n.d.). ResearchGate. [Link]

-

Oxidative Coupling Mechanisms: Current State of Understanding. (2018). ACS Catalysis. [Link]

-

Synthesis and Conformation of Substituted Chiral Binaphthyl-Azobenzene Cyclic Dyads with Chiroptical Switching Capabilities. (2011). Molecules. [Link]

Sources

- 1. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Oxidative coupling of phenols - Wikipedia [en.wikipedia.org]

- 7. grokipedia.com [grokipedia.com]

- 8. par.nsf.gov [par.nsf.gov]

- 9. Chromophoric binaphthyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 2-Bromo-6-methoxynaphthalene 97 5111-65-9 [sigmaaldrich.com]

- 12. Chiral dinuclear vanadium(v) catalysts for oxidative coupling of 2-naphthols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Selective Oxidative Homo- and Cross-Coupling of Phenols with Aerobic Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. semanticscholar.org [semanticscholar.org]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. researchgate.net [researchgate.net]

- 19. chegg.com [chegg.com]

- 20. SYNTHESIS AND STRUCTURES OF SOME BINAPHTHYL DERIVATIVES VIA SUZUKI CROSS COUPLING REACTION | Journal of Science Natural Science [hnuejs.edu.vn]

preparation of defucogilvocarcin M using bromo-naphthols

Application Note: Precision Synthesis of Defucogilvocarcin M via 2-Bromo-1-Naphthol Intermediates

Executive Summary

This Application Note details the total synthesis of Defucogilvocarcin M , the aglycone core of the potent antitumor antibiotic Gilvocarcin M. Unlike traditional routes that rely on lengthy linear sequences or unstable diazonium intermediates, this protocol utilizes a 2-bromo-1-naphthol scaffold generated via a regioselective ring expansion of 1-indanones.

The core innovation described herein is the utilization of the ortho-bromine substituent as a "halogen handle."[1] This handle enables a highly convergent oxidative diaryl cuprate coupling to construct the sterically encumbered biaryl axis, a strategy pioneered by the Magauer group (2021). This method offers high modularity, allowing for the rapid assembly of the benzonaphthopyranone tetracyclic core with orthogonal functional group tolerance.

Strategic Retro-Analysis & Mechanism

The synthesis hinges on two critical phases:

-

Ring Expansion: Conversion of a substituted 1-indanone to a 2-bromo-1-naphthol using bromoform (

) and base. This installs the bromine atom at the C2 position, which is pivotal for the subsequent coupling. -

Oxidative Cuprate Coupling: The bromine atom serves as a site for directed lithiation. The resulting naphthyl lithium species is converted into a cyanocuprate, which undergoes oxidative cross-coupling with a lithiated benzoate derivative to form the biaryl C-C bond.

Pathway Visualization

Figure 1: Strategic workflow for the synthesis of Defucogilvocarcin M, highlighting the pivotal role of the 2-bromo-1-naphthol intermediate.

Experimental Protocols

Phase 1: Synthesis of 6-Methyl-2-bromo-1-naphthol

Rationale: The methyl group at C6 of the naphthol corresponds to the C8-methyl of Gilvocarcin M. The bromine at C2 is the requisite handle for coupling.

Reagents & Equipment:

-

5-Methyl-1-indanone (1.0 equiv)

-

TBSOTf (Trimethylsilyl trifluoromethanesulfonate)

-

Potassium tert-butoxide (KOtBu), sublimed grade[2]

-

Bromoform (

) -

Pentane (anhydrous)

Protocol:

-

Enol Ether Formation:

-

Dissolve 5-methyl-1-indanone (10 mmol) in anhydrous

(50 mL) at 0 °C. -

Add

(1.5 equiv) followed by dropwise addition of TBSOTf (1.2 equiv). -

Stir for 1 hour until TLC indicates consumption of ketone.

-

Quench with saturated

, extract with pentane, and concentrate to yield the crude silyl enol ether. Note: Use immediately to prevent hydrolysis.

-

-

Ring Expansion:

-

Dissolve the crude silyl enol ether in anhydrous pentane (100 mL) and cool to –20 °C.

-

Add

(2.0 equiv) followed by the portion-wise addition of KOtBu (3.0 equiv). Critical: Maintain temperature < 0 °C to avoid polymerization. -

The mixture will darken as the dibromocarbene is generated and inserts into the double bond.

-

Allow the reaction to warm to room temperature over 2 hours.

-

Workup: Quench with 1M HCl (to effect desilylation and aromatization). Extract with EtOAc.[3]

-

Purification: Flash chromatography (Hexanes/EtOAc 95:5) yields 6-methyl-2-bromo-1-naphthol as a crystalline solid.

-

Data Summary:

| Parameter | Specification |

|---|---|

| Yield (Step 1) | >95% (Quantitative crude) |

| Yield (Step 2) | 65–75% |

| Appearance | Off-white to pale yellow solid |

| Key NMR Signal |

Phase 2: Oxidative Cuprate Coupling

Rationale: This step constructs the sterically hindered biaryl bond. We utilize the "halogen handle" on the naphthol to generate a cuprate, which is then coupled with the substituted benzoate (Ring D precursor).

Reagents:

-

Partner A: 6-Methyl-2-bromo-1-(methoxymethoxy)naphthalene (Protected Naphthol).

-

Partner B: tert-Butyl 2-iodo-3,5-dimethoxybenzoate (Benzoate Precursor).

-

t-Butyllithium (1.7 M in pentane).

-

CuCN (Copper(I) cyanide).

-

1,3-Dinitrobenzene (1,3-DNB) as Oxidant.

Protocol:

-

Lithiation of Partner A (Naphthol):

-

Dissolve Partner A (1.0 equiv) in anhydrous THF at –78 °C.

-

Add t-BuLi (2.1 equiv) dropwise. The bromine undergoes Lithium-Halogen exchange.[4]

-

Stir for 15 min at –78 °C.

-

-

Cuprate Formation:

-

Transfer the lithiated species via cannula to a suspension of CuCN (1.1 equiv) in THF at –78 °C.

-

Warm to –40 °C to form the cyanocuprate

.

-

-

Lithiation of Partner B (Benzoate):

-

In a separate flask, dissolve Partner B (1.2 equiv) in THF at –78 °C.

-

Add n-BuLi or i-PrMgCl (depending on substrate sensitivity) to generate the ortho-lithiated benzoate.

-

-

Mixed Cuprate Assembly:

-

Cool the cuprate solution (from Step 2) back to –78 °C.

-

Add the lithiated Partner B solution dropwise.

-

This forms the higher-order mixed cuprate:

.

-

-

Oxidative Coupling:

-

Add a solution of 1,3-Dinitrobenzene (1.5 equiv) in THF rapidly to the mixture at –78 °C.

-

Allow the reaction to warm to room temperature. The solution will turn deep blue/green (characteristic of oxidative copper species) then brown.

-

Workup: Quench with saturated

(9:1) to sequester copper. Extract with EtOAc.[3]

-

Phase 3: Lactonization to Defucogilvocarcin M

Rationale: The biaryl intermediate contains a protected phenol and a tert-butyl ester. Acidic deprotection effects both cleavage and spontaneous lactonization.

Protocol:

-

Dissolve the biaryl intermediate in

. -

Add Trifluoroacetic acid (TFA) (20% v/v).

-

Stir at room temperature for 2 hours. The MOM group is removed, and the tert-butyl ester is cleaved.

-

The free phenol attacks the resulting acid/ester to close the lactone ring (6-membered ring formation).

-

Purification: Recrystallization from MeOH/CHCl3 yields Defucogilvocarcin M .

Critical Control Points & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield in Ring Expansion | Moisture in reagents; Temp > 0°C. | Use sublimed KOtBu; Maintain < -20°C during addition. |

| Incomplete Lithiation (Phase 2) | Wet THF; Titre of t-BuLi low. | Distill THF over Na/Benzophenone; Titrate t-BuLi before use. |

| Homocoupling (Dimerization) | Slow addition of Partner B; Oxidant added too late. | Ensure rapid mixing; Add oxidant immediately after mixed cuprate formation. |

| De-iodination of Partner B | Proton source present. | Ensure strictly anhydrous conditions during lithiation of benzoate. |

Mechanistic Diagram: Oxidative Cuprate Coupling

The following diagram illustrates the specific electron flow and intermediate species during the critical coupling step.

Figure 2: Mechanism of the oxidative cross-coupling reaction mediated by copper(I) and 1,3-dinitrobenzene.

References

-

Zamarija, I., Marsh, B. J., & Magauer, T. (2021).[5] Ring Expansion of 1-Indanones to 2-Halo-1-naphthols as an Entry Point to Gilvocarcin Natural Products.[1][6][2][5][7][8] Organic Letters, 23(23), 9221–9226.[5] [Link][5][7]

-

Findlay, J. A., et al. (1987). Total synthesis of the ravidomycin aglycone (defucogilvocarcin V). Canadian Journal of Chemistry, 65(2), 427-431. [Link]

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. (Referenced for general biaryl coupling context). [Link]

-

Pahari, P., et al. (2012). Enzymatic Total Synthesis of Defucogilvocarcin M and Its Implications for Gilvocarcin Biosynthesis. Angewandte Chemie International Edition, 51(5), 1216–1220. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Enzymatic Total Synthesis of Defucogilvocarcin M and Its Implications for Gilvocarcin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. synarchive.com [synarchive.com]

- 5. Ring Expansion of 1-Indanones to 2-Halo-1-naphthols as an Entry Point to Gilvocarcin Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ring Expansion of 1-Indanones to 2-Halo-1-naphthols as an Entry Point to Gilvocarcin Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. acs.figshare.com [acs.figshare.com]

Troubleshooting & Optimization

Technical Support Center: 2-Bromo-6-methoxynaphthalen-1-ol

Introduction: Understanding the Instability of 2-Bromo-6-methoxynaphthalen-1-ol

2-Bromo-6-methoxynaphthalen-1-ol is a highly functionalized naphthol derivative. Like many phenols and naphthols, its utility in research and development is paralleled by its susceptibility to degradation. The electron-rich naphthalene ring, activated by both a hydroxyl and a methoxy group, is particularly prone to oxidation. This process is primarily initiated by atmospheric oxygen and can be accelerated by light, heat, and the presence of trace metal impurities.

The oxidation pathway typically involves the formation of a phenoxyl radical, which can then undergo further reactions to yield highly colored byproducts, most notably naphthoquinones.[1][2] This degradation not only results in a visible change in the material's appearance (e.g., from white/off-white to yellow, brown, or pink) but also critically impacts its purity, reactivity, and the reproducibility of your experimental results.[3]

This guide provides robust, field-proven troubleshooting advice and preventative protocols to maintain the integrity of your 2-Bromo-6-methoxynaphthalen-1-ol, ensuring the success of your experiments.

Troubleshooting Guide: Diagnosing and Solving Common Issues

This section addresses specific problems you may encounter. Each issue is followed by a diagnosis of the probable cause and a step-by-step protocol for resolution.

Issue 1: My solid sample of 2-Bromo-6-methoxynaphthalen-1-ol has developed a yellow or brownish tint upon storage.

-

Probable Cause: This is a classic sign of surface-level oxidation. The phenolic hydroxyl group has reacted with atmospheric oxygen, likely accelerated by exposure to light or ambient temperature fluctuations. Even in a sealed vial, the oxygen present in the headspace is sufficient to initiate this degradation over time.

-

Solution & Prevention Protocol:

-

Assess the Damage: The discoloration is likely confined to the surface. For non-critical applications, the material may be usable if the bulk remains pure. However, for sensitive reactions, purification is recommended.

-

Purification (If Necessary): Recrystallization from a deoxygenated solvent system (e.g., toluene/hexanes or ethanol) under an inert atmosphere is the most effective method to remove colored oxidation products.

-

Implement Strict Storage Protocols (MANDATORY for Prevention):

-

Inert Atmosphere: After receiving or purifying the compound, immediately transfer it to a vial that can be purged and backfilled with an inert gas (Argon or Nitrogen).

-

Light Exclusion: Store the vial in a light-blocking container or wrap it with aluminum foil. Amber glass vials are essential.[4]

-

Temperature Control: Store the material in a refrigerator or freezer (-20°C is recommended for long-term storage) to significantly slow the rate of oxidation.

-

Secure Sealing: Use vials with tight-fitting caps, preferably with a PTFE liner. For ultimate protection, seal the cap's exterior with Parafilm®.

-

-

Issue 2: During my reaction work-up, the solution containing the naphthol turns intensely colored (pink, purple, or dark brown).

-

Probable Cause: The naphthol is rapidly oxidizing. This is often triggered by one of several factors during the work-up phase:

-

Exposure to Air: Dissolved oxygen in non-degassed solvents or exposure to the atmosphere during transfers provides the primary oxidant.

-

Basic Conditions: Aqueous basic solutions (e.g., sodium bicarbonate or hydroxide washes) will deprotonate the phenol to a phenoxide. This phenoxide is significantly more electron-rich and thus far more susceptible to oxidation than the neutral phenol.[1][2]

-

Metal Contamination: Trace metals from spatulas, reagents, or glassware can catalyze oxidation.

-

-

Solution & Prevention Protocol:

-

Work-Up Under Inert Gas: Conduct all extraction and washing steps under a positive pressure of nitrogen or argon. Use a separatory funnel with a gas inlet adapter.

-

Use Deoxygenated Solvents: All solvents used for extraction and washing (e.g., ethyl acetate, dichloromethane, water) must be thoroughly deoxygenated beforehand. (See Protocol 2: Solvent Deoxygenation ).

-

Avoid Strong Bases: If an aqueous wash is needed to remove acid, use a weakly acidic buffer (e.g., pH 4-5) or carefully use a saturated solution of sodium bicarbonate that has been thoroughly deoxygenated. Minimize contact time. If possible, perform a rapid extraction and immediately proceed to drying and solvent removal.

-

Consider an Antioxidant Wash: Rinsing the organic layer with a freshly prepared, deoxygenated solution of a mild reducing agent like sodium bisulfite can sometimes help to quench nascent quinone formation, although this adds an extra step and reagent.

-

Issue 3: My reaction yield is low, and TLC/LC-MS analysis shows multiple colored, high-molecular-weight byproducts.

-

Probable Cause: Oxidation is occurring during the reaction itself, not just during work-up. The naphthol is being consumed by a side reaction, likely oxidative dimerization or polymerization initiated by the formation of a phenoxyl radical. This is common in reactions that require heat or extended reaction times.[5]

-

Solution & Prevention Protocol:

-

Rigorous Air-Free Technique is Non-Negotiable: The entire reaction, from start to finish, must be conducted under a strictly inert atmosphere using a Schlenk line or a glovebox.[6][7] (See Protocol 1: Inert Atmosphere Reaction Setup ).

-

Ensure All Reagents and Solvents are Deoxygenated: The reaction solvent must be deoxygenated using a robust method like Freeze-Pump-Thaw.[5] Any liquid reagents should also be degassed.

-

Check Reagent Compatibility: Ensure none of your reagents are inherently oxidizing or generate radical species that could initiate naphthol oxidation. For example, some transition metal catalysts can be redox-active.

-

Minimize Headspace: Use a reaction flask that is appropriately sized for the reaction volume to minimize the amount of any residual gas.

-

Frequently Asked Questions (FAQs)

-

Q1: What is the ideal long-term storage method for solid 2-Bromo-6-methoxynaphthalen-1-ol?

-

A1: The gold standard is to store the solid in an amber glass vial under a positive pressure of argon gas at ≤ -20°C. The vial should be sealed with a PTFE-lined cap and wrapped with Parafilm®. This multi-barrier approach protects against oxygen, light, and moisture, while the low temperature drastically reduces the kinetic rate of any potential degradation.

-

-

Q2: I need to make a stock solution in a solvent like THF or Dichloromethane. How can I prevent it from degrading?

-

A2: Prepare the solution inside a glovebox or using Schlenk technique. Use a solvent that has been freshly purified and deoxygenated. Store the solution in a sealed flask with a glass stopper or a septum-sealed Sure/Seal™ style bottle under an inert atmosphere and in the cold/dark.[8][9] Do not store solutions for extended periods; it is always best to prepare them fresh.

-

-

Q3: Can I use Nitrogen instead of Argon as the inert gas?

-

A3: Yes, for preventing oxidation, high-purity nitrogen is perfectly acceptable and more economical.[6] Argon is denser than air, which can be an advantage when performing manipulations in an open-topped vessel (it provides a better "blanket"), but in a sealed system, nitrogen is equally effective.

-

-

Q4: My compound is already pink. Is it useless?

-

A4: Not necessarily. The colored impurities (quinones) are often present in very small amounts. If your subsequent reaction is robust, it may proceed without issue. However, for sensitive or catalytic reactions, the impurities could interfere. It is best practice to purify the material by recrystallization or column chromatography (performed quickly with deoxygenated solvents) to remove the colored species before use.

-

-

Q5: What analytical technique is best for detecting oxidation?

-

A5: UV-Vis spectroscopy is very sensitive to the formation of colored quinone byproducts, which often have strong absorptions in the visible region (400-700 nm). For quantitative assessment, HPLC with a UV-Vis detector or LC-MS is ideal for separating the parent naphthol from its various oxidation products and assessing purity.[1][2]

-

Core Experimental Protocols

Protocol 1: Inert Atmosphere (Schlenk Line) Reaction Setup

This protocol ensures a reaction is protected from atmospheric oxygen and moisture.

-

Glassware Preparation: Oven-dry all glassware (reaction flask, condenser, addition funnel, etc.) at >120°C for at least 4 hours (overnight is best).

-

Hot Assembly: While the glassware is still hot, assemble the apparatus. Use a thin, uniform layer of high-vacuum grease on all ground-glass joints. Clamp the assembly securely to a retort stand inside a fume hood.

-

Purge and Refill Cycle: Connect the assembled glassware to a Schlenk line via a flexible hose. The Schlenk line provides a dual manifold for vacuum and inert gas (e.g., Argon).

-

Carefully open the stopcock on your flask to the vacuum line. Evacuate the system for 1-2 minutes. You may gently warm the outside of the flask with a heat gun to help desorb water from the glass walls.[8]

-

Close the stopcock to the vacuum and carefully open it to the inert gas line to backfill the flask.

-

Repeat this "Purge-and-Refill" cycle a minimum of three times to ensure the complete removal of atmospheric gases. [7]

-

After the final cycle, leave the flask under a slight positive pressure of inert gas, which can be vented through an oil or mercury bubbler.[9] Your system is now ready for the addition of solvents and reagents.

Protocol 2: Solvent Deoxygenation

Dissolved oxygen is a primary driver of oxidation.[5][10] Choose the method most appropriate for your solvent and experimental needs.

| Method | Effectiveness | Procedure Summary | Best For | Notes |

| Freeze-Pump-Thaw | Most Effective | 1. Place solvent in a sealed Schlenk flask. 2. Freeze solid with liquid N₂. 3. Apply high vacuum for 5-10 min. 4. Close flask to vacuum and thaw. 5. Repeat cycle 3x.[5][7] | All solvents, especially for highly sensitive reactions (e.g., organometallics, radical chemistry). | Time-consuming but provides the lowest residual oxygen levels. Not suitable for aqueous solutions due to expansion upon freezing. |

| Inert Gas Sparging | Good to Very Good | 1. Insert a long needle/cannula into the solvent, reaching the bottom of the flask. 2. Bubble a vigorous stream of inert gas (Ar or N₂) through the solvent for 20-60 min. 3. Use an exit needle to vent.[10][11] | Common organic solvents (THF, DCM, Toluene, Hexanes). Quick and convenient for most applications. | Less effective for high-boiling point solvents. Can evaporate a significant amount of low-boiling solvents. |

| Boiling/Reflux | Good | 1. Heat the solvent to reflux under a positive pressure of inert gas for ~1 hour. 2. The inert gas flow carries away dissolved gases. 3. Cool to room temperature under the inert gas stream. | Higher-boiling point solvents where sparging is inefficient. | Simultaneously dries and deoxygenates the solvent if refluxed over a drying agent (e.g., Na/benzophenone for THF). |

Visual Guides

Oxidation Pathway

Caption: The oxidation process leading to colored impurities.

Recommended Handling Workflow

Caption: Standard workflow for handling the air-sensitive naphthol.

References

-

Solar, S., Getoff, N., Surdhar, P. S., Armstrong, D. A., & Singh, A. (2013). Oxidation Reactions of 1- and 2-Naphthols: An Experimental and Theoretical Study. The Journal of Physical Chemistry A, 117(43), 11043–11053. [Link]

-

Fiveable. (2025). Inert atmosphere Definition. Organic Chemistry II Key Concepts. [Link]

-

Lown, J. W. (2014). Theoretical Study of the Oxidation Mechanisms of Naphthalene Initiated by Hydroxyl Radicals: The OH-Addition Pathway. The Journal of Physical Chemistry A, 118(20), 5576–5596. [Link]

-

Bode, J. (n.d.). How To: Degas Solvents. University of Rochester, Department of Chemistry. [Link]

-

Wikipedia. (2023). Deoxygenation. [Link]

-

Telvekar, V. N., & Rane, R. A. (2010). A Practical Synthesis of 2-Bromo-6-methoxynaphthalene. Synthetic Communications, 34(1), 159-162. [Link]

-

Getoff, N., & Solar, S. (2013). Oxidation Reactions of 1- and 2-Naphthols: An Experimental and Theoretical Study. The Journal of Physical Chemistry A, 117(43), 11043-11053. [Link]

- Girolami, G. S., Rauchfuss, T. B., & Angelici, R. J. (1999). Manipulation of Air-Sensitive Compounds. In D. F. Shriver & M. A. Drezdzon (Eds.), The Manipulation of Air-Sensitive Compounds (2nd ed.). Wiley.

-

Nichols, L. (2022). 7.3: Inert Atmospheric Methods. Chemistry LibreTexts. [Link]

-

Kim, J., Lee, J., & Kim, J. (2023). Enhanced Deoxygenation of Solvents via an Improved Inert Gas Bubbling Method with a Ventilation Pathway. ACS Omega, 8(35), 32063–32069. [Link]

-

Lown, J. W. (2014). Theoretical study of the oxidation mechanisms of naphthalene initiated by hydroxyl radicals: the OH-addition pathway. PubMed. [Link]

-

Wikipedia. (2023). Air-free technique. [Link]

-

Nichols, L. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts. [Link]

-

Wang, L. (2012). Atmospheric oxidation mechanism of naphthalene initiated by OH radical. A theoretical study. RSC Publishing. [Link]

-

PrepChem. (n.d.). Synthesis of 2-methoxy-6-bromo-naphthalene. [Link]

-

WSU Chemistry. (2022). Inert Atmosphere [Video]. YouTube. [Link]

- Google Patents. (1998). WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene.

-

Fisher Scientific. (2021). Air-Sensitive Chemistry: Practical and Safety Considerations. [Link]

- Girolami, G. S., Rauchfuss, T. B., & Angelici, R. J. (1999). The Manipulation of Air-Sensitive Compounds. In 2.

-

Barclay, L. R. C., et al. (2002). A new class of antioxidants intramolecular hydrogen bonding in catechols, naphthalene diols, and their aryloxyl radicals. NRC Publications Archive. [Link]

-

Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]

-

Boozer, C. E., et al. (1955). OXIDATION OF HINDERED PHENOLS. I. OXIDATION OF AND OXIDATION INHIBITION BY 2,6-DI-tert-BUTYL-4-METHYLPHENOL. The Journal of Organic Chemistry, 20(11), 1547-1555. [Link]

-

Reddit. (2024). Protecting the Phenol during Acetal Formation. r/OrganicChemistry. [Link]

-

Barclay, L. R. C., et al. (2002). Naphthalene diols: a new class of antioxidants intramolecular hydrogen bonding in catechols, naphthalene diols, and their aryloxyl radicals. PubMed. [Link]

-

Göktaş, H., et al. (2021). Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors. ResearchGate. [Link]

-

Foti, M. C., et al. (2002). A New Class of Antioxidants Intramolecular Hydrogen Bonding in Catechols, Naphthalene Diols, and Their Aryloxyl Radicals. The Journal of Organic Chemistry, 67(15), 5190-5196. [Link]

-

Göktaş, H., et al. (2021). Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors. PubMed. [Link]

- Google Patents. (1998). WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene.

Sources

- 1. (PDF) Oxidation Reactions of 1-and 2‑Naphthols: An Experimental and Theoretical Study [academia.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ossila.com [ossila.com]

- 5. How To [chem.rochester.edu]

- 6. fiveable.me [fiveable.me]

- 7. Air-free technique - Wikipedia [en.wikipedia.org]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. ehs.umich.edu [ehs.umich.edu]

- 10. Enhanced Deoxygenation of Solvents via an Improved Inert Gas Bubbling Method with a Ventilation Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Summary of Common Organic Solvent Purification Methods Used in Laboratories | Universal Lab Blog [universallab.org]

Technical Support Center: Solubility Guide for 2-Bromo-6-methoxynaphthalen-1-ol

The Solubility Landscape: Acetonitrile vs. DMSO

This guide addresses the physicochemical behavior of 2-Bromo-6-methoxynaphthalen-1-ol . As a brominated naphthol derivative, this compound exhibits a "Push-Pull" solubility profile due to the competition between its lipophilic naphthalene core and its polar functional groups (hydroxyl and methoxy).[1]

Executive Summary

-

Best Solvent for Stock Solutions: DMSO (Dimethyl Sulfoxide) . It is the thermodynamic solvent of choice due to its ability to act as a strong hydrogen bond acceptor for the phenolic hydroxyl group.

-

Best Solvent for Reactions/Chromatography: Acetonitrile (MeCN) . While solubility is lower than in DMSO, MeCN is preferred for workups and LC-MS applications due to lower boiling point and volatility.

Comparative Solubility Data

| Feature | DMSO | Acetonitrile (MeCN) | Technical Insight |

| Solubility Potential | High (>100 mg/mL estimated) | Moderate (20–50 mg/mL estimated) | DMSO stabilizes the acidic proton on the C1-hydroxyl group via strong H-bonding [1].[1] |

| Dissolution Rate | Fast (Exothermic solvation) | Slower (May require sonication) | The crystal lattice energy of brominated naphthalenes is high; MeCN struggles to break this without thermal input. |

| Stability | Good (Hygroscopic risk) | Excellent | DMSO absorbs water from air, which can eventually cause the compound to precipitate if the water content exceeds ~10%. |

| Downstream Use | Biological Assays, HTS | HPLC, LC-MS, Synthesis | DMSO is difficult to remove (high BP: 189°C).[1] MeCN is volatile (BP: 82°C) and easy to lyophilize. |

Critical Note on Structure: This guide assumes the specific isomer 2-Bromo-6-methoxynaphthalen-1-ol (a phenol).[1] If you are working with the methylated ether variant (2-bromo-6-methoxynaphthalene, CAS 5111-65-9), solubility in MeCN will be significantly higher as the H-bond donor (OH) is absent [2].[1]

Troubleshooting Guide

Issue 1: "My compound crashes out when I dilute my DMSO stock into water/media."

Diagnosis: The "Solvent Shock" Effect. The naphthalene core is highly lipophilic (LogP > 3.5). When you inject a high-concentration DMSO stock into an aqueous buffer, the local solubility drops instantly, forcing the hydrophobic molecules to aggregate before they can disperse.[1]

Corrective Protocol:

-

Intermediate Dilution: Do not jump from 100% DMSO to 100% Aqueous.

-

Step A: Dilute DMSO stock 1:10 into Acetonitrile first.

-

Step B: Dilute the MeCN/DMSO mix into the aqueous buffer.

-

-

Warm the Buffer: Pre-warm your aqueous media to 37°C to increase kinetic solubility during the mixing phase.

Issue 2: "I see 'Ghost Peaks' or broadening in my HPLC when using DMSO samples."

Diagnosis: Viscosity & Elution Strength Mismatch. DMSO is highly viscous and has a stronger elution strength than typical initial mobile phases (often low % MeCN). This causes the sample to "smear" down the column rather than focusing at the head.

Corrective Protocol:

-

Switch Diluent: Dissolve the solid in 50% DMSO / 50% MeCN.

-

Injection Volume: Reduce injection volume to <5 µL.

-

Solvent Swap: If possible, lyophilize the DMSO fraction and reconstitute solely in the mobile phase (MeCN/Water).

Workflow Visualization

Decision Tree: Solvent Selection Strategy

Use this logic flow to determine the correct solvent system for your specific application.

Figure 1: Strategic decision tree for solvent selection based on experimental intent.

Standard Operating Procedures (SOPs)

Protocol A: Preparation of 50 mM Stock Solution (DMSO)

Target Concentration: ~12 mg/mL (assuming MW ≈ 253 g/mol for the brominated naphthol).

-

Weighing: Weigh 12.6 mg of 2-Bromo-6-methoxynaphthalen-1-ol into a 1.5 mL amber glass vial.

-

Why Amber? Halogenated aromatics can be light-sensitive (photodebromination) [3].[1]

-

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%).

-

Dispersal: Vortex at medium speed for 30 seconds.

-

Visual Check: Hold against a light source. The solution should be clear and slightly yellow/colorless.

-

Troubleshoot: If particles remain, sonicate at 40 kHz for 5 minutes. The bath temperature may rise; this aids dissolution.

-

Protocol B: Preparation of Analytical Standard (MeCN)

Target: HPLC Injection standard.

-

Pre-Solubilization: Dissolve 1 mg of compound in 50 µL DMSO .

-

Dilution: Immediately add 950 µL Acetonitrile .

-

Mixing: Vortex immediately.

-

Filtration: Pass through a 0.22 µm PTFE syringe filter to remove any micro-crystallites before injection.

-